1-Benzyl-5-(2-tert-butylsulfanylethyliminomethyl)-6-hydroxypyrimidine-2,4-dione
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Overview
Description
1-Benzyl-5-(2-tert-butylsulfanylethyliminomethyl)-6-hydroxypyrimidine-2,4-dione is a complex organic compound that features a pyrimidine ring substituted with various functional groups
Preparation Methods
The synthesis of 1-Benzyl-5-(2-tert-butylsulfanylethyliminomethyl)-6-hydroxypyrimidine-2,4-dione involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the benzyl group, the tert-butylsulfanylethyliminomethyl group, and the hydroxyl group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may employ flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
1-Benzyl-5-(2-tert-butylsulfanylethyliminomethyl)-6-hydroxypyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group. Common reagents and conditions for these reactions include the use of appropriate solvents, temperature control, and catalysts. .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(2-tert-butylsulfanylethyliminomethyl)-6-hydroxypyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents. For example:
- 1-Benzyl-5-(2-tert-butylsulfanylethyliminomethyl)-6-hydroxypyrimidine-2,4-dione vs1-Benzyl-5-(2-methylsulfanylethyliminomethyl)-6-hydroxypyrimidine-2,4-dione : The presence of the tert-butyl group can enhance lipophilicity and biological activity .
- This compound vs1-Benzyl-5-(2-tert-butylsulfanylethyliminomethyl)-6-methoxypyrimidine-2,4-dione : The hydroxyl group can be replaced with a methoxy group, affecting the compound’s reactivity and biological properties .
Properties
IUPAC Name |
1-benzyl-5-(2-tert-butylsulfanylethyliminomethyl)-6-hydroxypyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-18(2,3)25-10-9-19-11-14-15(22)20-17(24)21(16(14)23)12-13-7-5-4-6-8-13/h4-8,11,23H,9-10,12H2,1-3H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJYUCVVRABWAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCN=CC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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